2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 422532-47-6
VCID: VC11913177
InChI: InChI=1S/C28H29N5OS/c34-26(33-19-17-32(18-20-33)23-11-5-2-6-12-23)21-35-28-30-25-14-8-7-13-24(25)27(31-28)29-16-15-22-9-3-1-4-10-22/h1-14H,15-21H2,(H,29,30,31)
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5
Molecular Formula: C28H29N5OS
Molecular Weight: 483.6 g/mol

2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

CAS No.: 422532-47-6

Cat. No.: VC11913177

Molecular Formula: C28H29N5OS

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one - 422532-47-6

Specification

CAS No. 422532-47-6
Molecular Formula C28H29N5OS
Molecular Weight 483.6 g/mol
IUPAC Name 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C28H29N5OS/c34-26(33-19-17-32(18-20-33)23-11-5-2-6-12-23)21-35-28-30-25-14-8-7-13-24(25)27(31-28)29-16-15-22-9-3-1-4-10-22/h1-14H,15-21H2,(H,29,30,31)
Standard InChI Key WJZYOOCYOYMUES-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5

Introduction

The compound 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry. Its structure integrates a quinazoline core, a phenylethylamine substituent, and a phenylpiperazine group, suggesting diverse biological activities. This article provides an in-depth review of its synthesis, chemical properties, and potential pharmacological applications.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the Quinazoline Core: Starting from anthranilic acid derivatives or similar precursors.

  • Introduction of the Phenylethylamine Substituent: Achieved through nucleophilic substitution or reductive amination.

  • Incorporation of the Phenylpiperazine Group: Typically via alkylation or amidation reactions.

  • Sulfanyl Linkage Formation: Using thiol or thioether chemistry to connect the quinazoline core with ethanone.

Enzyme Inhibition

Quinazoline derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and tyrosine kinases. The presence of sulfanyl and phenylpiperazine groups may enhance binding affinity to these enzymes.

CNS Activity

The phenylethylamine and phenylpiperazine groups suggest potential CNS activity, including:

  • Interaction with serotonin or dopamine receptors.

  • Modulation of neurotransmitter pathways.

Experimental Data

PropertyValue/ObservationMethodology
Molecular Weight444.59 g/molCalculated
SolubilityLikely soluble in organic solventsPredicted based on structure
Enzyme InhibitionPotential COX/kinase inhibitionDocking studies (hypothetical)
CNS ActivityInteraction with serotonin/dopamine receptorsStructure–activity relationship

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